Infigratinib acetate is a targeted therapy primarily used in the treatment of advanced or metastatic cholangiocarcinoma, particularly in patients with fibroblast growth factor receptor 2 (FGFR2) rearrangements. It functions as a pan-fibroblast growth factor receptor inhibitor, impacting the signaling pathways that contribute to tumor growth and proliferation. The compound is marketed under the brand name Truseltiq.
Infigratinib acetate is derived from the compound Infigratinib, which was developed as part of research efforts to target aberrant FGFR signaling in various cancers. The compound has been studied extensively for its efficacy in treating cholangiocarcinoma and other malignancies characterized by FGFR alterations.
Infigratinib acetate is classified as an antineoplastic agent, specifically a receptor tyrosine kinase inhibitor. It belongs to the broader category of fibroblast growth factor receptor inhibitors and is categorized under the Anatomical Therapeutic Chemical classification system as L01EN03.
The synthesis of Infigratinib acetate involves multiple steps, typically starting from readily available precursors. The process includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography are employed to monitor the progress and purity throughout the synthesis.
Infigratinib acetate has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is with a molecular weight of approximately 560.5 g/mol.
Infigratinib acetate undergoes several chemical reactions during its metabolic processing and degradation:
The fragmentation pattern reveals insights into the stability and reactivity of Infigratinib acetate, which is crucial for understanding its pharmacokinetics and potential interactions with other substances.
Infigratinib acetate acts primarily by inhibiting fibroblast growth factor receptors, which are involved in critical pathways regulating cell proliferation and survival.
The inhibitory concentration (IC50) values for Infigratinib against various FGFRs are reported as follows:
Infigratinib acetate has significant applications in oncology, particularly for:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5